molecular formula C19H16ClN3O4 B14985792 3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid

3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid

Cat. No.: B14985792
M. Wt: 385.8 g/mol
InChI Key: YXRXFXFQBYAPEV-UHFFFAOYSA-N
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Description

3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with an oxadiazole ring and a chlorophenyl group

Preparation Methods

The synthesis of 3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism by which 3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it has shown affinity for heat shock proteins such as TRAP1, which may explain its antiproliferative activities in cancer cells . The compound’s structure allows it to interact with various biological pathways, potentially leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar compounds to 3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid include other oxadiazole derivatives and chlorophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

3-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid

InChI

InChI=1S/C19H16ClN3O4/c20-15-8-2-1-7-14(15)18-22-17(27-23-18)10-4-9-16(24)21-13-6-3-5-12(11-13)19(25)26/h1-3,5-8,11H,4,9-10H2,(H,21,24)(H,25,26)

InChI Key

YXRXFXFQBYAPEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O)Cl

Origin of Product

United States

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